molecular formula C16H17BrN2O4S B3561734 N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide CAS No. 6220-68-4

N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B3561734
CAS No.: 6220-68-4
M. Wt: 413.3 g/mol
InChI Key: YZXJKMQHAZDWIY-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of bromine, methanesulfonyl, and methoxyphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenylamine with methanesulfonyl chloride to form N-(2-bromophenyl)methanesulfonamide. This intermediate is then reacted with 4-methoxyphenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may involve techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N-(2-Fluorophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs, which may have different chemical and biological properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-13-9-7-12(8-10-13)19(24(2,21)22)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXJKMQHAZDWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360097
Record name N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-68-4
Record name N-(2-Bromophenyl)-N~2~-(methanesulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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